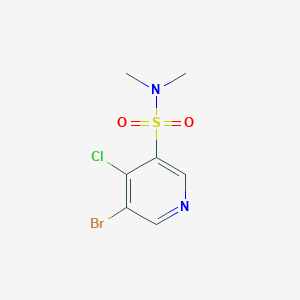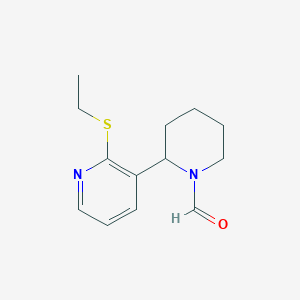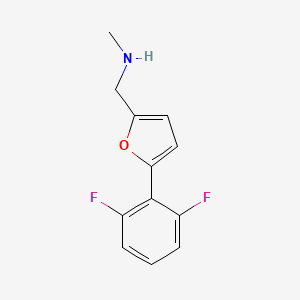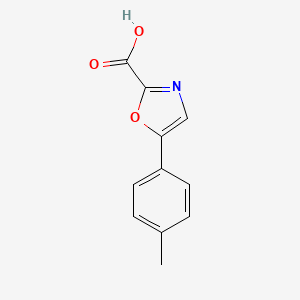![molecular formula C13H8Cl2N2O B11815451 5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B11815451.png)
5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile: is a chemical compound with the molecular formula C13H8Cl2N2O It is characterized by the presence of a pyridine ring substituted with a chloro group, a methoxy group attached to a chlorophenyl ring, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol, 5-chloropyridine-3-carbonitrile, and suitable reagents for the methoxylation reaction.
Methoxylation: The 3-chlorophenol is reacted with a methoxylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate to form 3-chlorophenyl methoxy ether.
Coupling Reaction: The 3-chlorophenyl methoxy ether is then coupled with 5-chloropyridine-3-carbonitrile using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chloro groups.
Substitution: Substituted derivatives with nucleophiles replacing the chloro groups.
Applications De Recherche Scientifique
5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-methanol: Similar structure but with a hydroxyl group instead of a carbonitrile group.
Uniqueness
5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H8Cl2N2O |
|---|---|
Poids moléculaire |
279.12 g/mol |
Nom IUPAC |
5-chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8Cl2N2O/c14-11-3-1-2-9(4-11)8-18-13-12(15)5-10(6-16)7-17-13/h1-5,7H,8H2 |
Clé InChI |
LHFFCIMYFWNVJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=N2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![A-[2-(4-chlorophenyl)ethyl]-](/img/structure/B11815398.png)


![2-(Trifluoromethyl)benzo[B]thiophene](/img/structure/B11815404.png)

![(4S)-3,3-difluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11815414.png)
![2-[2-(pyridin-4-yl)-1H-imidazol-1-yl]acetic acid dihydrochloride](/img/structure/B11815418.png)



